4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane
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Overview
Description
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro ring system. The presence of a chlorophenyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorophenyl-substituted amine with a suitable cyclic ketone can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research has explored its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes or receptors, leading to biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
1,6-Dioxaspiro[4.4]nonane: Used in various chemical reactions and studies.
Uniqueness
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane stands out due to its unique spirocyclic structure combined with a chlorophenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H18ClN |
---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18ClN/c15-12-5-3-4-11(8-12)13-9-16-10-14(13)6-1-2-7-14/h3-5,8,13,16H,1-2,6-7,9-10H2 |
InChI Key |
YXOQSTGKKINFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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